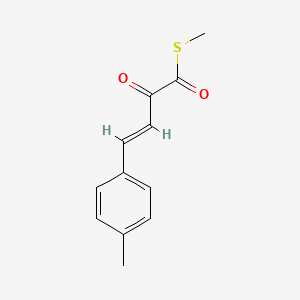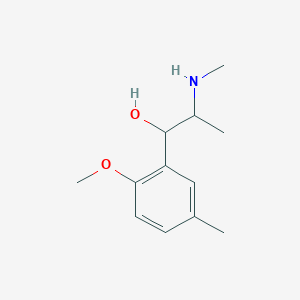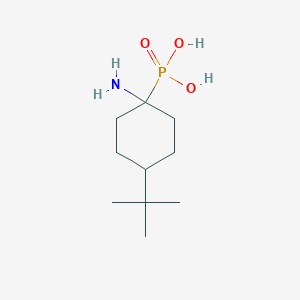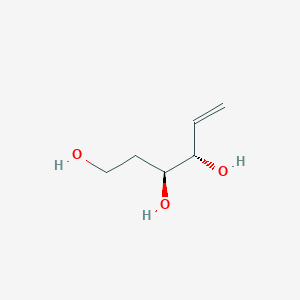
5-Hexene-1,3,4-triol, (3S,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexene-1,3,4-triol, (3S,4S)- is an organic compound with the molecular formula C6H12O3. It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry. This compound is characterized by its three hydroxyl groups and a double bond, which contribute to its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexene-1,3,4-triol, (3S,4S)- can be achieved through several methods. One common approach involves the dihydroxylation of 5-hexene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). This method ensures the formation of the desired stereochemistry at the 3 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of 5-Hexene-1,3,4-triol, (3S,4S)- may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using lipases or oxidoreductases can be employed to convert precursor molecules into the desired product with high yield and purity.
化学反応の分析
Types of Reactions
5-Hexene-1,3,4-triol, (3S,4S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 5-hexene-1,3-dione or 5-hexene-1,3-dial.
Reduction: Formation of 5-hexane-1,3,4-triol.
Substitution: Formation of 5-hexene-1,3,4-trihalides or 5-hexene-1,3,4-triamines.
科学的研究の応用
5-Hexene-1,3,4-triol, (3S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Serves as a precursor in the synthesis of biologically active compounds and natural products.
Medicine: Investigated for its potential use in drug development and as a chiral intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Hexene-1,3,4-triol, (3S,4S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond can participate in addition reactions, modifying the structure and function of biomolecules. These interactions contribute to the compound’s biological and chemical effects.
類似化合物との比較
Similar Compounds
5-Hexene-1,2,3-triol: Similar structure but different stereochemistry and position of hydroxyl groups.
5-Hexene-1,2,4-triol: Differing position of hydroxyl groups.
5-Hexene-1,3,5-triol: Differing position of hydroxyl groups.
Uniqueness
5-Hexene-1,3,4-triol, (3S,4S)- is unique due to its specific stereochemistry and the position of its hydroxyl groups. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable in stereoselective synthesis and applications requiring precise molecular interactions.
特性
CAS番号 |
658713-39-4 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC名 |
(3S,4S)-hex-5-ene-1,3,4-triol |
InChI |
InChI=1S/C6H12O3/c1-2-5(8)6(9)3-4-7/h2,5-9H,1,3-4H2/t5-,6-/m0/s1 |
InChIキー |
RTJKNTFGZOGNLZ-WDSKDSINSA-N |
異性体SMILES |
C=C[C@@H]([C@H](CCO)O)O |
正規SMILES |
C=CC(C(CCO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
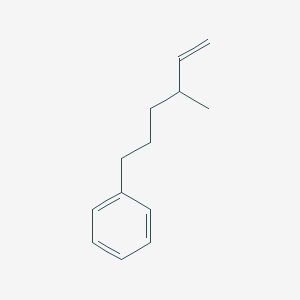
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)



![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)

![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)
